3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one
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Overview
Description
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoquinazolines This compound is characterized by a fused ring system that includes both pyrimidine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach includes the construction of the pyrimidoquinazoline structure through multicomponent reactions . The reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, thereby modulating their activity . The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
- 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Uniqueness
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is unique due to its specific ring structure and the presence of both pyrimidine and quinazoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58579-19-4 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1,3,4,6-tetrahydropyrimido[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-5-6-14-7-8-3-1-2-4-9(8)12-11(14)13-10/h1-4H,5-7H2,(H,12,13,15) |
InChI Key |
NNMSGWYUBHJHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2NC1=O |
Origin of Product |
United States |
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